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Compound of Interest

Compound Name: VinclozolinM2-2204

Cat. No.: B15605978 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of

Vinclozolin M2, a primary and highly active metabolite of the dicarboximide fungicide

Vinclozolin. The focus is on its effects in mammalian systems, detailing its mechanism of

action, quantitative toxicological data, and the experimental protocols used for its assessment.

Executive Summary
Vinclozolin is an endocrine disruptor, and its toxicity is primarily mediated by its metabolites, M1

and M2.[1] Of these, M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is the more potent

antagonist of the androgen receptor (AR).[2][3] This antagonism is the principal mechanism

driving the observed reproductive and developmental toxicities in mammals.[1] M2

competitively inhibits the binding of androgens to the AR, thereby preventing the expression of

androgen-dependent genes.[4] Beyond its anti-androgenic effects, M2 has been shown to

interact with other steroid hormone receptors, including the progesterone receptor (PR), and

may be involved in other toxicity pathways such as the Nrf2-Nf-kb pathway, leading to effects in

non-reproductive organs like the lungs.[5][6]

Quantitative Toxicological Data
The following tables summarize the key quantitative data available for Vinclozolin and its

metabolites, with a focus on M2 where data is available. It is important to note that much of the

formal toxicological testing has been performed on the parent compound, Vinclozolin.
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Table 1: Acute and Chronic Toxicity of Vinclozolin

Parameter Species Value Reference

Acute Oral LD50 Rat > 10,000 mg/kg [7]

Guinea Pig ~ 8,000 mg/kg [7]

Dermal LD50 Rat > 2,000 mg/kg [7]

Inhalation LC50 (4h) Rat > 29 mg/L [7]

Short-term Dietary

NOEL
Rat 2.8 mg/kg bw/day [8]

Chronic Toxicity (2-

year feeding)
Rat

Changes in body

weight and blood

chemistry at ~25

mg/kg/day

[7]

Dog
Chronic effects at ≥

2.5 mg/kg/day
[7]

Table 2: Receptor Binding Affinity and In Vitro Potency
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Compound Receptor Parameter Value (µM) Reference

Vinclozolin
Androgen

Receptor
Ki > 700 [2]

M1
Androgen

Receptor
Ki 92 [2]

M2
Androgen

Receptor
Ki 9.7 [2]

Vinclozolin
Androgen

Receptor
IC50 0.1 [9]

M1
Progesterone

Receptor
Ki 400 [10]

M2
Progesterone

Receptor
Ki 60 [10]

Table 3: In Vivo Anti-Androgenic Effects of Vinclozolin

Effect Species Dose
Experimental
Details

Reference

Inhibition of

Morphological

Sex

Differentiation

Rat 100 mg/kg/day

Gestational Day

14 to Postnatal

Day 3

[2]

Reduced Ventral

Prostate Weight
Rat ≥ 6.25 mg/kg/day

Gestational Day

14 to Postnatal

Day 3

[11][12]

Induction of

Permanent

Nipples in Males

Rat
≥ 3.125

mg/kg/day

Gestational Day

14 to Postnatal

Day 3

[11][12]

Mechanism of Action and Signaling Pathways
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The primary mechanism of action for Vinclozolin M2 is the competitive antagonism of the

androgen receptor.

Androgen Receptor Antagonism
Caption: Vinclozolin M2 competitively inhibits testosterone binding to the androgen receptor.

Interaction with Other Steroid Receptors
Vinclozolin and its metabolites have been shown to interact with other steroid receptors,

suggesting a broader endocrine-disrupting profile. M2 acts as an antagonist for the

progesterone (PR), glucocorticoid (GR), and mineralocorticoid (MR) receptors.[5] It has also

been reported to have agonistic effects on estrogen receptors (ERα and ERβ).[5]
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Caption: Multi-receptor interactions of Vinclozolin M2.

Nrf2-Nf-kb Pathway
In addition to its endocrine-disrupting activities, Vinclozolin exposure has been linked to lung

damage through the modulation of the Nrf2-Nf-kb signaling pathway.[6][13] This suggests a

mechanism for toxicity in non-reproductive organs involving oxidative stress and inflammation.
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Cellular Stress Response
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Caption: Vinclozolin-induced lung damage via the Nrf2-Nf-kb pathway.

Key Experimental Protocols
In Vitro Androgen Receptor Competitive Binding Assay
This assay is used to determine the ability of a test compound to compete with a known

androgen for binding to the AR.

Objective: To determine the binding affinity (Ki) of Vinclozolin M2 for the androgen receptor.

Methodology:

Receptor Source: Cytosol from the ventral prostate of castrated male Sprague-Dawley rats.

Radioligand: [³H]R1881 (a synthetic androgen).

Procedure:
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Aliquots of the prostatic cytosol are incubated with a fixed concentration of [³H]R1881 and

varying concentrations of the test compound (Vinclozolin M2).

Incubation is typically carried out at 0-4°C for 18-24 hours.

To determine non-specific binding, parallel incubations are performed in the presence of a

large excess of unlabeled R1881.

Separation: Bound and free radioligand are separated by treating the incubation mixture with

dextran-coated charcoal, followed by centrifugation.

Quantification: The radioactivity in the supernatant (bound ligand) is measured by liquid

scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-

Prusoff equation.

Start Prepare Rat Ventral
Prostate Cytosol (AR source)

Incubate Cytosol with
[3H]R1881 and Test Compound

Separate Bound and Free Ligand
(Dextran-Coated Charcoal)

Quantify Radioactivity
(Liquid Scintillation) Calculate IC50 and Ki End

Click to download full resolution via product page

Caption: Workflow for an in vitro androgen receptor competitive binding assay.

Hershberger Bioassay
The Hershberger bioassay is an in vivo screening tool to identify substances with androgenic or

anti-androgenic activity.[14][15]

Objective: To assess the anti-androgenic effects of Vinclozolin M2 in a whole-animal model.

Methodology:

Animals: Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately

42 days of age.

Acclimation: Animals are allowed to recover from surgery for 7-10 days.
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Dosing:

Animals are treated for 10 consecutive days.

For anti-androgenicity testing, all animals receive a daily maintenance dose of

testosterone propionate (TP) via subcutaneous injection.

Test groups receive the test compound (Vinclozolin M2) via oral gavage or subcutaneous

injection at various dose levels.

A positive control group receives a known anti-androgen (e.g., flutamide).

Necropsy: On day 11, approximately 24 hours after the last dose, animals are euthanized.

Tissue Collection: Five androgen-dependent tissues are carefully dissected and weighed:

Ventral prostate (VP)

Seminal vesicles with coagulating glands (SVCG)

Levator ani-bulbocavernosus muscle (LABC)

Glans penis (GP)

Cowper's glands (COW)

Data Analysis: The weights of the androgen-dependent tissues in the test groups are

compared to the TP-only control group. A statistically significant decrease in the weight of at

least two of the five tissues is indicative of anti-androgenic activity.
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Caption: Workflow of the Hershberger bioassay for anti-androgenicity.

Conclusion
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The toxicological profile of Vinclozolin M2 is dominated by its potent anti-androgenic activity,

which is significantly greater than that of the parent compound. This activity is the primary

driver of the observed adverse effects on male reproductive development and function.

Furthermore, the interaction of M2 with other steroid hormone receptors and its potential to

induce oxidative stress and inflammation in non-reproductive tissues highlight a complex

toxicological profile that warrants careful consideration in risk assessment. The experimental

protocols detailed herein provide a framework for the continued investigation and

characterization of the hazards posed by Vinclozolin and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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